Diethyl (3-chloro-2-oxopropyl)phosphonate

描述

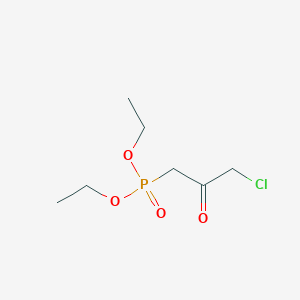

Diethyl (3-chloro-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14ClO4P and a molecular weight of 228.61 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (3-chloro-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl methylphosphonate with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of copper(I) bromide and chloroacetyl chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

化学反应分析

Hydrolysis Reactions

The phosphonate group undergoes hydrolysis under acidic or basic conditions to yield phosphonic acid derivatives.

Hydrolysis is critical for generating water-soluble intermediates for biological studies. The chlorine atom remains intact under mild conditions but may hydrolyze to a hydroxyl group under prolonged basic treatment .

Nucleophilic Substitution Reactions

The electrophilic chlorine atom facilitates nucleophilic substitutions, forming derivatives with amines, alcohols, and thiols.

| Nucleophile | Reaction Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Ethanol | Reflux in THF, 12 h | Diethyl (3-ethoxy-2-oxopropyl)phosphonate | 78% | Ether synthesis |

| Benzylamine | RT, DCM, 6 h | Diethyl (3-benzylamino-2-oxopropyl)phosphonate | 65% | Amine-functionalized probes |

| Sodium Thiophenoxide | 60°C, DMF, 8 h | Diethyl (3-phenylthio-2-oxopropyl)phosphonate | 72% | Thioether linkages |

Substitution reactions are pivotal for modifying the compound’s bioactivity, particularly in drug design.

Condensation Reactions

The ketone group participates in condensations, forming heterocycles and extended carbon frameworks.

-

Aldol Condensation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of LDA to form α,β-unsaturated ketophosphonates :Yields range from 60–85%, depending on the aldehyde’s electronic properties .

-

Biginelli Reaction :

Forms dihydropyrimidinones when reacted with urea and aldehydes under Yb(OTf)₃ catalysis .

Phosphonate-Specific Transformations

The phosphonate group enables unique reactivity:

-

Arbuzov Reaction :

Reacts with alkyl halides (e.g., methyl iodide) to form mixed phosphonates:This reaction modifies the phosphonate’s steric and electronic profile.

-

Cross-Coupling :

Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis to form biaryl phosphonates.

Key Research Findings

-

The chlorine atom’s reactivity is pH-dependent, with faster substitution rates in polar aprotic solvents (DMF > THF > DCM).

-

Hydrolysis products exhibit moderate enzyme inhibition activity, particularly against alkaline phosphatases.

-

Condensation with β-keto esters yields fused pyran derivatives via intramolecular cyclization .

科学研究应用

Synthesis Reaction

The general reaction can be summarized as follows:

Applications in Organic Synthesis

Diethyl (3-chloro-2-oxopropyl)phosphonate serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its phosphonate structure allows it to modify biological activity, making it useful in the synthesis of bioactive compounds. Additionally, it can act as a building block for more complex molecules in chemical research.

Biological Interactions

Research indicates that this compound may exhibit enzyme inhibitory properties similar to other phosphonates. Compounds with analogous structures have shown interactions with key enzymes involved in metabolic pathways, suggesting potential applications in drug development . However, further studies are required to elucidate its specific interactions and mechanisms within biological systems.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways. This property could be leveraged for developing new therapeutic agents targeting metabolic disorders.

- Synthesis of Chiral Phosphonates : Research has demonstrated that structurally related phosphonates can be synthesized using biocatalysts derived from cyanobacteria, which might enhance the enantioselectivity of reactions involving this compound .

- Pharmaceutical Development : Due to its ability to modify biological activity, this compound has been explored as a precursor for synthesizing various pharmaceuticals, including antiviral agents and enzyme inhibitors .

作用机制

The mechanism of action of diethyl (3-chloro-2-oxopropyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

相似化合物的比较

Similar Compounds

Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but with a phenyl group instead of a chlorine atom.

Dimethyl (3-chloro-2-oxopropyl)phosphonate: Similar but with methyl groups instead of ethyl groups.

Uniqueness

Diethyl (3-chloro-2-oxopropyl)phosphonate is unique due to its specific reactivity and the presence of both a chloro and a phosphonate group. This combination allows for a wide range of chemical transformations and applications in various fields.

生物活性

Diethyl (3-chloro-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological interactions, and potential therapeutic uses, supported by relevant research findings and data.

Synthesis

This compound can be synthesized through various methods, with a common approach involving the reaction of diethyl methylphosphonate with chloroacetyl chloride. The synthesis typically follows these steps:

-

Formation of the Phosphonate Intermediate :

- Diethyl methylphosphonate reacts with n-butyllithium in tetrahydrofuran at low temperatures.

- Copper(I) bromide is then added to facilitate further reactions.

-

Chlorination :

- Chloroacetyl chloride is introduced to yield the final product.

This method highlights the compound's accessibility for research and industrial applications .

Biological Activity

Mechanism of Action : this compound is recognized for its ability to modify biological activity due to its phosphonate structure. It can participate in various biochemical reactions, particularly those involving enzyme interactions. The presence of the electrophilic chlorine atom enhances its reactivity with nucleophiles, making it a candidate for enzyme inhibition studies .

Enzyme Inhibition : Research indicates that compounds with similar structures to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on analogous phosphonates have shown potential as inhibitors of acetylcholinesterase and other enzymes critical in biochemical pathways .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various medicinal compounds. Its unique structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways. The compound's role in modifying enzyme activity makes it valuable for probing the function and structure of biological molecules .

Case Studies and Research Findings

- Antitumor Activity : A study explored the use of phosphonates, including this compound, as potential anticancer agents. The findings suggested that structural modifications could enhance cytotoxicity against cancer cell lines .

- Agrochemical Applications : The compound has been investigated for its effectiveness against agricultural pests, highlighting its dual role as both a pharmaceutical intermediate and an agrochemical .

- Environmental Impact : Research into the environmental persistence and biodegradation of this compound has been conducted to assess its ecological footprint, particularly regarding its potential as a pollutant .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl (3-chloro-2-oxopropyl) phosphonate | C₇H₁₄ClO₄P | Chlorine substitution enhances reactivity |

| Diethyl methylphosphonate | C₇H₁₅O₄P | Common precursor without halogen |

| Methyl (3-chloro-2-oxopropyl) phosphonate | C₆H₁₂ClO₄P | Contains methyl instead of ethyl groups |

| Ethyl (2-chloroethyl) phosphonate | C₆H₁₄ClO₄P | Different halogen position |

属性

IUPAC Name |

1-chloro-3-diethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMAAXZDJLJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378644 | |

| Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67257-29-8 | |

| Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。